molecular formula C9H10F3N5S B14922917 5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine

5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B14922917
M. Wt: 277.27 g/mol
InChI Key: CNDJBQXOWNKJKK-UHFFFAOYSA-N
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Description

5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and a trifluoromethyl group

Properties

Molecular Formula

C9H10F3N5S

Molecular Weight

277.27 g/mol

IUPAC Name

5-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H10F3N5S/c1-5-4-6(9(10,11)12)16-17(5)3-2-7-14-15-8(13)18-7/h4H,2-3H2,1H3,(H2,13,15)

InChI Key

CNDJBQXOWNKJKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2=NN=C(S2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The thiadiazole ring is then constructed, and the final step involves the coupling of the pyrazole and thiadiazole rings through an ethyl linker.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the progress of the reactions and to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Amine Group

The 2-amino group on the thiadiazole ring serves as a key site for nucleophilic substitution reactions:

  • Acylation : Reacts with acid chlorrides (e.g., acetyl chloride) in basic conditions (pyridine/DCM) to form N-acyl derivatives.

  • Schiff Base Formation : Condenses with aldehydes (benzaldehyde, 4-nitrobenzaldehyde) under reflux in ethanol to yield imine derivatives .

  • Sulfonation : Reacts with sulfonyl chlorides (tosyl chloride) in THF at 0–5°C to produce sulfonamide analogs.

Table 1 : Representative nucleophilic substitution reactions

Reaction TypeReagents/ConditionsProductYield
AcylationAcetyl chloride, pyridine, 25°CN-Acetyl thiadiazole derivative78%
Schiff BaseBenzaldehyde, EtOH, ΔBenzylidene imine65%
SulfonationTosyl chloride, THF, 0°CTosylamide derivative82%

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiadiazole ring undergoes EAS at the C-5 position:

  • Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 50°C, yielding 5-nitro derivatives.

  • Halogenation : Bromination with Br₂/FeBr₃ in CCl₄ introduces bromine at C-5.

The pyrazole ring’s trifluoromethyl group deactivates it toward EAS, directing reactivity to the thiadiazole core.

Transition Metal-Catalyzed Cross-Coupling

The compound participates in palladium-mediated reactions:

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C) to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Couples with aryl halides (4-bromoaniline) using Pd₂(dba)₃/Xantphos to install aryl amino groups.

Key Conditions :

  • Catalyst: 5 mol% Pd(PPh₃)₄

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 80–100°C

Alkylation and Acylation at the Ethyl Linker

The ethyl chain connecting the thiadiazole and pyrazole moieties undergoes:

  • Quaternization : Reacts with methyl iodide in DMF/K₂CO₃ to form N-alkylated pyrazolium salts.

  • Oxidation : Treating with KMnO₄/H₂SO₄ converts the ethyl group to a ketone, though yields are moderate (55%) due to steric hindrance.

Cycloaddition Reactions

The amine group facilitates [3+2] cycloadditions:

  • Huisgen Cycloaddition : Reacts with azides (benzyl azide) under Cu(I) catalysis to form 1,2,3-triazole hybrids .

  • Nitrile Oxide Cycloaddition : Forms isoxazoline derivatives with aromatic nitrile oxides.

Mechanistic Insight : Cycloadditions proceed via dipole formation at the thiadiazole amine, enabling regioselective bond formation .

Stability Considerations

The compound demonstrates:

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • pH Sensitivity : Stable in pH 4–9; hydrolyzes in strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the ethyl linker.

This reactivity profile positions 5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine as a multifunctional building block for developing bioactive molecules, particularly anticancer and antimicrobial agents . Further studies should explore its utility in click chemistry and targeted drug delivery systems.

Scientific Research Applications

5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The pyrazole and thiadiazole rings contribute to the compound’s overall stability and reactivity, allowing it to modulate various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole and trifluoromethyl groups but lacks the thiadiazole ring.

    1,3,4-Thiadiazol-2-amine: Contains the thiadiazole ring but lacks the pyrazole and trifluoromethyl groups.

Uniqueness

The uniqueness of 5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and thiadiazole rings, along with the trifluoromethyl group, makes it a versatile compound for various applications.

Biological Activity

5-{2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, including antimicrobial, anticancer, and other therapeutic potentials based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a pyrazole moiety, which are known for their biological significance. The molecular formula is C10H12F3N5SC_{10}H_{12}F_3N_5S with a molecular weight of approximately 334.36 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H12F3N5S
Molecular Weight334.36 g/mol
CAS Number345637-71-0

1. Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds based on the 1,3,4-thiadiazole scaffold have shown moderate to excellent antibacterial and antifungal activities against various strains:

  • Bacterial Activity : Compounds similar to this compound demonstrated effective inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values ranged from 15 to 50 μg/mL depending on the specific derivative tested .
  • Fungal Activity : The compound also exhibited antifungal properties with notable effectiveness against strains such as Candida albicans and Aspergillus niger, with inhibition zones measuring between 12 mm and 20 mm at various concentrations .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound was assessed against breast cancer cell lines (e.g., MDA-MB-231) and showed IC50 values as low as 3.3 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The anticancer activity is attributed to the ability of the thiadiazole ring to interfere with cellular pathways involved in proliferation and apoptosis. Some studies suggest that these compounds may induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell cycle regulators .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. Among them, one derivative showed an MIC of 26.46 µg/mL against Mycobacterium smegmatis, outperforming traditional antitubercular agents like Isoniazid .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of thiadiazole derivatives revealed that modifications at the pyrazole moiety significantly enhance biological activity. For example, introducing electron-withdrawing groups increased antibacterial potency while maintaining low cytotoxicity towards normal cells .

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